Acetic acid;6-chloro-6-methylheptan-2-ol
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Overview
Description
Acetic acid;6-chloro-6-methylheptan-2-ol is a chemical compound with the molecular formula C10H21ClO3. It is a combination of acetic acid and 6-chloro-6-methylheptan-2-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-6-methylheptan-2-ol typically involves the reaction of 6-chloro-6-methylheptan-2-ol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of advanced catalytic systems and continuous reaction setups can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-chloro-6-methylheptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom
Scientific Research Applications
Acetic acid;6-chloro-6-methylheptan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of acetic acid;6-chloro-6-methylheptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical pathways, leading to the formation of different products. The presence of the chlorine atom and the hydroxyl group in the molecule allows for diverse reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
6-chloro-6-methylheptan-2-ol: The parent alcohol without the acetic acid component.
Acetic acid: A simple carboxylic acid without the 6-chloro-6-methylheptan-2-ol component.
Uniqueness
Acetic acid;6-chloro-6-methylheptan-2-ol is unique due to its combination of acetic acid and 6-chloro-6-methylheptan-2-ol. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
104171-41-7 |
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Molecular Formula |
C10H21ClO3 |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
acetic acid;6-chloro-6-methylheptan-2-ol |
InChI |
InChI=1S/C8H17ClO.C2H4O2/c1-7(10)5-4-6-8(2,3)9;1-2(3)4/h7,10H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
YRHAXNHYELNZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)Cl)O.CC(=O)O |
Origin of Product |
United States |
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